L-Homocysteine-D-penicillamine Disulfide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homocysteine-D-penicillamine Disulfide can be synthesized through the reaction of L-homocysteine thiolactone hydrochloride with D-penicillamine in the presence of ammonium hydroxide . The reaction typically involves dissolving L-homocysteine thiolactone hydrochloride and D-penicillamine in ammonium hydroxide, followed by the formation of the disulfide bond.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: L-Homocysteine-D-penicillamine Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols, L-homocysteine and D-penicillamine.
Substitution: The compound can participate in thiol-disulfide exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Thiol-disulfide exchange reactions typically occur in the presence of other thiol-containing compounds.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: L-homocysteine and D-penicillamine.
Substitution: Mixed disulfides with other thiol-containing compounds.
Scientific Research Applications
L-Homocysteine-D-penicillamine Disulfide has several applications in scientific research:
Chemistry: It is used to study thiol-disulfide exchange reactions and the stability of disulfide bonds.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
L-Homocysteine-D-penicillamine Disulfide exerts its effects through the formation and cleavage of disulfide bonds. The compound can interact with protein-bound homocysteine, releasing it from plasma proteins and facilitating its excretion . This mechanism is particularly relevant in the context of diseases like homocystinuria, where elevated levels of homocysteine are detrimental.
Comparison with Similar Compounds
L-Homocysteine: A thiol-containing amino acid involved in methionine metabolism.
D-Penicillamine: A chelating agent used to treat Wilson’s disease and rheumatoid arthritis.
Cysteine: A thiol-containing amino acid that forms disulfide bonds in proteins.
Uniqueness: L-Homocysteine-D-penicillamine Disulfide is unique due to its dual composition, combining the properties of both L-homocysteine and D-penicillamine. This allows it to participate in a wider range of biochemical reactions and makes it a valuable tool in research focused on disulfide bond dynamics and homocysteine metabolism.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;(2S)-2-amino-4-sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7)/t2*3-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNGZKHWVYRKG-RUCXOUQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.C(CS)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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